Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions using a base like triethylamine. The 7-fluoroindole is reacted with ethyl chloroformate to form the ethyl ester derivative.
Hydroxylation: The hydroxyl group is introduced at the 3rd position using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 7-fluoro-3-oxo-1H-indole-2-carboxylate.
Reduction: Formation of 7-fluoro-3-hydroxy-1H-indole-2-methanol.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic benefits.
Comparison with Similar Compounds
Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives:
Similar Compounds:
Uniqueness: The presence of both the fluorine atom and the hydroxyl group in this compound makes it unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10FNO3 |
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Molecular Weight |
223.20 g/mol |
IUPAC Name |
ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-2-16-11(15)9-10(14)6-4-3-5-7(12)8(6)13-9/h3-5,13-14H,2H2,1H3 |
InChI Key |
ZVDJQAFFBRHUGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)O |
Origin of Product |
United States |
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